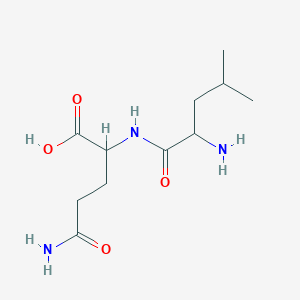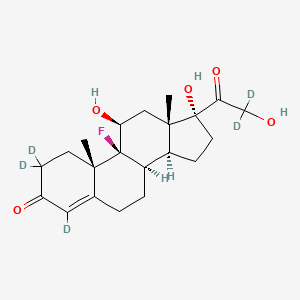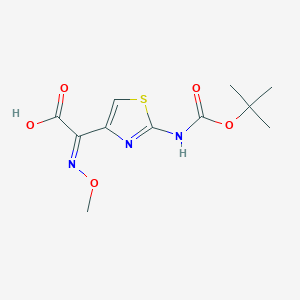![molecular formula C14H20N2O3S B13854523 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide is a chemical compound with a complex structure that includes a thiophene ring, a morpholine ring, and an acetyl group
Preparation Methods
The synthesis of 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the morpholine ring separately. These rings are then linked through a series of reactions that introduce the acetyl group and the propyl chain. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. .
Scientific Research Applications
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context in which the compound is used, such as its therapeutic or industrial applications .
Comparison with Similar Compounds
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide can be compared with other similar compounds that contain thiophene or morpholine rings. Some similar compounds include:
5-acetyl-2-thiophenecarboxamide: Lacks the morpholine ring and propyl chain, leading to different chemical properties and applications.
N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide: Lacks the acetyl group, which can affect its reactivity and biological activity.
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-furanecarboxamide:
Properties
Molecular Formula |
C14H20N2O3S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
5-acetyl-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3S/c1-11(17)12-3-4-13(20-12)14(18)15-5-2-6-16-7-9-19-10-8-16/h3-4H,2,5-10H2,1H3,(H,15,18) |
InChI Key |
ASMWBCKTOMCEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



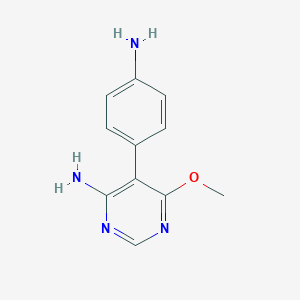
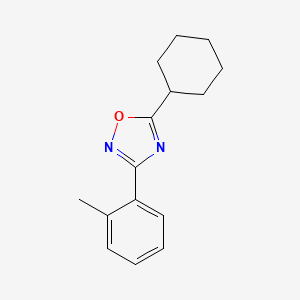
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
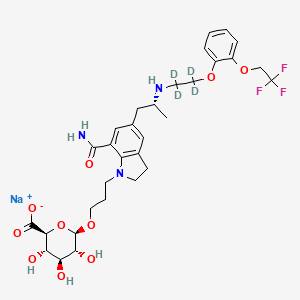
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)



